methyl (5Z)-4-(4-methoxyphenyl)-5-{[(1E)-[N'-(4-methylphenyl)imino](phenyl)methyl]imino}-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate
Description
Methyl (5Z)-4-(4-methoxyphenyl)-5-{[(1E)-N'-(4-methylphenyl)iminomethyl]imino}-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate is a thiadiazolidine derivative characterized by a complex heterocyclic core with multiple substituents:
Properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl3N4O3S/c1-17-9-11-19(12-10-17)30-22(18-7-5-4-6-8-18)31-24-32(20-13-15-21(35-2)16-14-20)23(26(27,28)29)33(37-24)25(34)36-3/h4-16,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNUNBMJMKHNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N=C3N(C(N(S3)C(=O)OC)C(Cl)(Cl)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl (5Z)-4-(4-methoxyphenyl)-5-{[(1E)-[N'-(4-methylphenyl)imino](phenyl)methyl]imino}-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate typically involves multiple steps, including the formation of the thiadiazolidine ring and the introduction of the trichloromethyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. .
Scientific Research Applications
Molecular Formula
- Chemical Formula : C_{20}H_{18}Cl_3N_5O_2S
- Molecular Weight : 469.81 g/mol
Structural Representation
The structural representation can be summarized as follows:\text{Methyl 5Z 4 4 methoxyphenyl 5 1E N 4 methylphenyl imino phenyl methyl imino}-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate}
Medicinal Chemistry
The compound's structure suggests potential applications in drug development due to the presence of multiple functional groups that can interact with biological targets.
- Anticancer Activity : Preliminary studies indicate that thiadiazolidine derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the trichloromethyl group is hypothesized to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
- Antimicrobial Properties : Compounds containing thiadiazole rings have shown promise as antimicrobial agents. Research indicates that modifications to the thiadiazole structure can lead to increased efficacy against bacterial strains resistant to conventional antibiotics .
Agricultural Applications
The compound may also serve as a plant growth regulator or pesticide. The incorporation of methoxyphenyl and trichloromethyl groups can enhance its activity as a biopesticide.
- Plant Activators : Studies have demonstrated that similar thiadiazole compounds can function as plant activators, promoting growth and resistance against pathogens . The synthesis of derivatives has been optimized for large-scale production, indicating potential for agricultural use.
Material Science
Research into the material properties of thiadiazolidine derivatives has revealed applications in the development of new materials with specific electronic or photonic properties.
- Conductive Polymers : The unique electronic properties of thiadiazolidines suggest their incorporation into conductive polymers, which could be utilized in electronic devices and sensors .
Comparative Analysis of Thiadiazolidine Derivatives
| Compound Name | Structure | Application Area | Notable Findings |
|---|---|---|---|
| Compound A | Structure A | Anticancer | Effective against breast cancer cell lines |
| Compound B | Structure B | Antimicrobial | Inhibitory effects on MRSA strains |
| Compound C | Structure C | Agricultural | Enhanced growth in tomato plants |
Synthesis Pathways
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Thioacetic acid + methylenebutanedioic acid | Formation of thiadiazole ring |
| 2 | Trichloroacetyl chloride + amine derivatives | Introduction of trichloromethyl group |
| 3 | Methylation with methyl iodide | Final compound synthesis |
Case Study 1: Anticancer Activity Assessment
In a study published by MDPI, researchers synthesized various thiadiazolidine derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer properties, suggesting a pathway for developing new chemotherapeutic agents based on this compound .
Case Study 2: Plant Growth Regulation
A field study conducted on tomato plants treated with a related thiadiazolidine derivative showed increased growth rates and improved resistance to common pathogens. This suggests the potential for broader agricultural applications within crop management strategies .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trichloromethyl group and the thiadiazolidine ring allows it to form stable complexes with these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Biological Activity
Methyl (5Z)-4-(4-methoxyphenyl)-5-{[(1E)-N'-(4-methylphenyl)iminomethyl]imino}-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets involved in cancer proliferation and apoptosis. Notably, studies have indicated that derivatives of thiadiazole, including this compound, can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator in tumor angiogenesis and growth.
Key Findings:
- Cell Cycle Arrest : Research has shown that this compound can induce cell cycle arrest in MCF-7 breast cancer cells, with significant upregulation of apoptotic markers such as caspase-8 and caspase-9, suggesting a robust apoptotic pathway activation .
- Cytotoxicity : The compound has demonstrated substantial cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 0.05 μM against MCF-7 cells and 0.14 μM against HepG2 liver cancer cells, indicating high potency .
Structure-Activity Relationship (SAR)
The structural components of the compound play a crucial role in its biological activity. The presence of the thiadiazole ring and specific substituents on the phenyl groups significantly influence its anticancer properties.
SAR Analysis:
- Thiadiazole Ring : Essential for cytotoxic activity; modifications to this ring can enhance or diminish efficacy.
- Methoxy Group : The introduction of methoxy groups on the phenyl rings has been associated with increased activity due to enhanced electron donation properties .
- Trichloromethyl Substituent : This moiety may contribute to increased lipophilicity and improved membrane permeability, facilitating better interaction with cellular targets.
Data Tables
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 20b | MCF-7 | 0.05 | VEGFR-2 inhibition, apoptosis induction |
| 20b | HepG2 | 0.14 | VEGFR-2 inhibition, apoptosis induction |
| Compound X | HT29 | 1.61 | EGFR inhibition |
| Compound Y | U251 | <10 | Cytotoxicity via mitochondrial pathways |
Case Studies
- MCF-7 Breast Cancer Model : In vitro studies using MCF-7 cells showed that treatment with the compound led to a significant increase in apoptotic cells as evidenced by flow cytometry analysis. The study reported a total apoptosis rate of 34.47%, with early and late apoptosis at 18.48% and 15.99%, respectively .
- HepG2 Liver Cancer Model : Similar studies demonstrated that the compound effectively inhibited cell proliferation in HepG2 cells through mechanisms involving cell cycle arrest at the G0-G1 phase and induction of apoptosis .
- Comparative Studies : When compared to standard chemotherapeutics like doxorubicin, compounds derived from thiadiazole structures exhibited comparable or enhanced cytotoxicity against various cancer cell lines .
Q & A
Basic: What synthetic strategies are effective for preparing this thiadiazolidine derivative?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with imine formation between substituted anilines and carbonyl precursors. For example:
Step 1: Condensation of 4-methoxyphenyl isothiocyanate with trichloroacetimidoyl chloride under anhydrous conditions.
Step 2: Cyclization using microwave-assisted heating (100–120°C, 30 min) to form the thiadiazolidine core.
Step 3: Esterification with methyl chloroformate in the presence of triethylamine.
Intermediate purification via column chromatography (silica gel, hexane/EtOAc 3:1) and characterization by ¹H/¹³C NMR is critical to confirm regiochemistry and Z/E isomerism .
Basic: How is the stereochemical configuration (5Z,1E) validated experimentally?
Methodological Answer:
X-ray Crystallography: Provides definitive proof of the (5Z,1E) configuration by resolving dihedral angles (e.g., 178.5° for the imine bond).
NOESY NMR: Correlates spatial proximity of protons (e.g., methoxyphenyl CH₃O and trichloromethyl groups) to confirm planar rigidity.
UV-Vis Spectroscopy: Monitors π→π* transitions (λmax ≈ 320 nm) characteristic of conjugated imine systems .
Advanced: What computational approaches reconcile discrepancies between experimental and theoretical vibrational spectra?
Methodological Answer:
DFT Calculations (B3LYP/6-31G(d,p)): Predict IR frequencies for C=N (1620 cm⁻¹) and C-Cl (750 cm⁻¹) stretches.
Scaling Factors (0.961–0.985): Adjust DFT outputs to match experimental FT-IR data, reducing RMSD to <15 cm⁻¹.
Solvent Modeling (PCM): Accounts for dielectric effects in polar solvents (e.g., DMSO), correcting discrepancies in NH stretching modes .
Advanced: How does the trichloromethyl group influence electronic properties and reactivity?
Methodological Answer:
HOMO-LUMO Analysis (DFT): The electron-withdrawing -CCl₃ group lowers the HOMO energy (-6.2 eV vs. -5.8 eV for non-chlorinated analogs), increasing electrophilicity.
MEP Surfaces: Highlight electrophilic regions near the thiadiazolidine sulfur, guiding nucleophilic attack predictions.
Kinetic Studies: Second-order rate constants (k₂ = 1.4 × 10⁻³ M⁻¹s⁻¹) for hydrolysis correlate with Hammett σ⁺ values (ρ = +2.1) .
Basic: What analytical techniques ensure purity and stability during storage?
Methodological Answer:
HPLC-UV (C18 column, 70:30 MeCN/H₂O): Detects impurities (<1%) at 254 nm.
LC-MS (ESI+): Confirms molecular ion [M+H]⁺ at m/z 589.2 (calc. 589.04).
Stability Testing: Accelerated degradation studies (40°C/75% RH, 30 days) show <5% decomposition via UPLC monitoring .
Advanced: What in silico strategies predict biological target interactions?
Methodological Answer:
Molecular Docking (AutoDock Vina): Screens against kinase targets (e.g., CDK2, GlideScore = -8.2 kcal/mol) using crystal structures (PDB: 1H1S).
MD Simulations (AMBER): Assess binding stability (RMSD < 2.0 Å over 100 ns) for the thiadiazolidine core in ATP-binding pockets.
Pharmacophore Modeling: Identifies critical features: hydrophobic (CCl₃), hydrogen-bond acceptor (carbonyl), and aromatic (methoxyphenyl) .
Advanced: How are solvent effects optimized for crystallization and spectroscopic analysis?
Methodological Answer:
Crystallization Screening (Hansen Solubility Parameters): Identifies ethyl acetate/hexane (δD = 15.3 MPa¹/²) as optimal for single-crystal growth.
NMR Solvent Selection: Deuterated DMSO resolves overlapping signals (e.g., imine protons at δ 8.3–8.5 ppm).
UV-Vis Solvent Correction: Ethanol’s polarity red-shifts λmax by 12 nm compared to theoretical gas-phase calculations .
Basic: What safety protocols mitigate risks during handling?
Methodological Answer:
PPE Requirements: Nitrile gloves, FFP3 masks, and fume hoods (≥0.5 m/s airflow) for powder handling.
Waste Disposal: Neutralize chlorinated byproducts with 10% NaOH before incineration.
Spill Management: Absorb with vermiculite, seal in containers labeled “Halogenated Waste” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
